Cas no 7568-93-6 (2-amino-1-phenylethan-1-ol)

2-amino-1-phenylethan-1-ol structure
Nom du produit:2-amino-1-phenylethan-1-ol
Numéro CAS:7568-93-6
Le MF:C8H11NO
Mégawatts:137.179042100906
MDL:MFCD00008137
CID:563206
PubChem ID:1000
2-amino-1-phenylethan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Amino-1-phenylethanol
- Benzenemethanol, a-(aminomethyl)-
- DL-Phenylethanolamin
- DL-Phenylethanolamine
- Phenylethanolamine
- ()-2-AMino-1-phenylethanol
- DL-β-Hydroxyphenethylamine
- α-(Aminomethyl)benzyl Alcohol
- 2-Hydroxy-2-phenylethylamine
- DL-Phenylglycinol
- Phenethanolamine
- beta-Hydroxyphenethylamine
- 2-Phenyl-2-hydroxyethylamine
- alpha-(Aminomethyl)benzyl alcohol
- Bisnorephedrine
- beta-Phenethanolamine
- 2-amino-1-phenylethan-1-ol
- 2-Amino-1-phenyl-1-ethanol
- Phenylethanolamin
- Ethanol, 2-amino-1-phenyl-
- beta-Hydroxy-beta-phenylethylamine
- (+-)-Phenylethanolamine
- (RS)-2-Amino-1-phenylethanol
- (+-)-alpha-Phenylglycinol
- Benzenemethanol, .alpha.-(aminomethyl)-
- Phenethylamine, beta
- S-(+)-2-Amino-1-phenylethanol
- EN300-19918
- 1-PHENYL-1-HYDROXY-2-AMINOETHANE
- (+/-)-2-amino-1-phenylethanol
- Benzyl alcohol, alpha-(aminomethyl)- (VAN) (8CI)
- (+/-)-Phenylethanolamine
- (2-hydroxy-2-phenyl-ethyl)-amine
- dl-2-Amino-1-phenylethanol
- FT-0611013
- MFCD00239405
- 2-hydroxy-2-phenyl-ethylamine
- beta-hydroxy-Phenethylamine
- UNII-2P4Y56479O
- (-)-alpha-(Aminomethyl)benzyl alcohol
- 7568-93-6
- WLN: Z1YQR
- Benzeneethanamine, .beta.-hydroxy-
- DL-.BETA.-HYDROXY-.BETA.-PHENETHYLAMINE
- .beta.-Hydroxyphenethylamine
- SY042533
- DL-.BETA.-HYDROXYPHENYLETHYLAMINE
- Racemic alpha-(aminomethyl)benzenemethanol
- NSC-5021
- 1-phenylethanolamine
- l-1-Phenyl-1-oxy-2-amino-aethan
- H-DL-Phg-ol
- rac-(1R*)-1-Phenyl-2-aminoethanol
- EINECS 231-469-1
- 2-Amino-1-phenylethanol-1
- (+/-)-1-PHENYLETHANOLAMINE
- Benzenemethanol, alpha-(aminomethyl)-, l-
- C02735
- alpha-(Aminomethyl)benzyl alcohol, technical grade
- Benzenemethanol, alpha-(aminomethyl)- (VAN) (9CI)
- 1936-63-6
- AS-38454
- .beta.-Hydroxy-.beta.-phenylethylamine
- NSC 5021
- BRN 0971222
- (+/-)-.BETA.-HYDROXYPHENETHYLAMINE
- s3135
- 2-hydroxy-2-phenylethanamine
- Benzyl alcohol, alpha-(aminomethyl)-, (+)-
- Benzyl alcohol, alpha-(aminomethyl)-, (-)-
- 2P4Y56479O
- CS-B0721
- NSC 46837
- NIOSH/DN5520000
- (1RS)-2-amino-1-phenyleihanol
- (+-)-alpha-(Aminomethyl)benzenemethanol
- rac-2-amino-1-phenylethanol
- dl-1-Phenyl-1-oxy-2-amino-aethan
- Benzenemethanol,
- Oprea1_790333
- (S)-2-Amino-1-phenylethanol;(S)-(+)-2-Amino-1-phenylethanol
- apophedrin
- NSC5021
- Phenethylamine, .beta.-hydroxy-
- .beta.-Phenethanolamine
- DL-beta-HYDROXYPHENETHYLAMINE
- .ALPHA.-(AMINOMETHYL)BENZENEMETHANOL
- A-7000
- Benzeneethanamine, beta-hydroxy-
- alpha-(aminomethyl)-benzyl alcohol
- .alpha.-(Aminomethyl)benzyl alcohol
- Benzyl alcohol, alpha-(aminomethyl)-, (+-)-
- Benzyl alcohol, .alpha.- (aminomethyl)-
- beta-Phenylethanolamine
- 2-hydroxy-2-phenyl ethanamine
- DL-A-phenyl-b-hydroxyethylamine
- 2amino-1-phenylethanol
- CHEBI:16343
- A1018
- Q7181429
- dl-.beta.-Phenyl-.beta.-hydroxyethylamine
- F0001-1913
- l-1-Phenyl-1-oxy-2-amino-aethan [German]
- 2-amino-1-phenyl ethanol
- SCHEMBL2021
- DTXSID10864094
- beta-hydroxy-phenethyl-amine
- AM20060775
- MFCD00008137
- DN55200000
- PB48015
- BDBM13015
- NSC-46837
- FT-0602666
- DN55300000
- A9620
- Benzenemethanol, .alpha.-(aminomethyl)- (VA
- CHEMBL19216
- (S)-(-)-2-Phenylglycinol
- dl-beta-Phenyl-beta-hydroxyethylamine
- bmse000307
- Benzyl alcohol, alpha-(aminomethyl)- (VAN)
- (RS)-2-AMINO-1-PHENYLETHANO
- Z104476088
- d-1-Phenyl-1-oxy-2-amino-aethan
- (+/-)-.ALPHA.-PHENYLGLYCINOL
- 4-13-00-01801 (Beilstein Handbook Reference)
- alpha-(Aminomethyl)benzyl alcohol, DL-beta-Hydroxyphenethylamine, Phenylethanolamine
- SY013940
- .beta.-Phenylethanolamine
- 2-Hydroxy-2-phenyl ethylamine
- Benzenemethanol, alpha-(aminomethyl)-
- 4,5-dimethyl-9H-xanthene-9-carboxylic acid
- (1R)-2-amino-1-phenylethan-1-ol
- 2-AMINO-1-PHENYLETHANOL HCL
- (+)-alpha-(Aminomethyl)benzyl alcohol
- Benzenemethanol, .alpha.- (aminomethyl)-
- (.+/-.)-Phenylethanolamine
- beta-hydroxy-beta-phenyl-Ethylamine
- Phenethylamine, beta-hydroxy-
- Benzenemethanol, alpha-(aminomethyl)-, d-
- alpha-(aminomethyl)benzenemethanol
- HY-59132
- PB48014
- BP-10077
- PHENYLETHANOLAMINE [MI]
- dl-1-Phenyl-1-oxy-2-amino-aethan [German]
- NIOSH/DN5530000
- a-(aminomethyl)benzyl alcohol
- NS00014647
- SY009089
- d-1-Phenyl-1-oxy-2-amino-aethan [German]
- Benzyl alcohol, alpha-(aminomethyl)-
- NSC46837
- ? PHENYLETHANOLAMINE
- 1-phenyl-2-aminoethanol
- Ethylamine, .beta.-hydroxy-.beta.-phenyl-
- AKOS003790979
- 2-Amino-1-phenylethanol, 98%
- Benzyl alcohol, .alpha.-(aminomethyl)-
- FT-0601946
- b-Hydroxyphenethylamine
- Benzenemethanol, alpha-(aminomethyl)- (VAN)
- (1rs)-2-amino-1-phenylethanol
- 2-Amino-1-phenyl-ethanol
- Ethylamine, beta-hydroxy-beta-phenyl-
- .beta.-Hydroxyphenylethylamine
- STK399775
- benzene, (2-amino-1-hydroxy)ethyl-
- (A+/-)-Phenylethanolamine
- (1R)-2-Amino-1-phenylethanol; (R)-alpha-(Aminomethyl)benzyl alcohol
- BBL104344
- (S)-alpha-(Aminomethyl)benzyl alcohol;(S)-(-)-2-Phenylglycinol
- DB-020366
- 2-Hydroxyphenethylamine
-
- MDL: MFCD00008137
- Piscine à noyau: 1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
- La clé Inchi: ULSIYEODSMZIPX-UHFFFAOYSA-N
- Sourire: O([H])C([H])(C([H])([H])N([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Propriétés calculées
- Qualité précise: 137.084064g/mol
- Charge de surface: 0
- XLogP3: 0.1
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 137.084064g/mol
- Masse isotopique unique: 137.084064g/mol
- Surface topologique des pôles: 46.2Ų
- Comptage des atomes lourds: 10
- Complexité: 89.3
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Dense: 1.0630 (rough estimate)
- Point de fusion: 54.0 to 59.0 deg-C
- Point d'ébullition: 160 °C/17 mmHg(lit.)
- Indice de réfraction: 1.558-1.56
- Stabilité / durée de conservation: Stable. Incompatible with oxidizing agents, acids, acid chlorides, acid anhydrides.
- Le PSA: 46.25000
- Le LogP: 1.37900
- Merck: 7287
- Solubilité: Impossible à utiliser
2-amino-1-phenylethan-1-ol Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Warning
- Description des dangers: H314
- Déclaration d'avertissement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36
- RTECS:DN5500000
-
Identification des marchandises dangereuses:
- Groupe d'emballage:III
- Niveau de danger:8
- Terminologie du risque:R36/37/38
- Conditions de stockage:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-amino-1-phenylethan-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB143512-50 g |
2-Hydroxy-2-phenylethylamine, 96%; . |
7568-93-6 | 96% | 50g |
€172.80 | 2023-02-23 | |
Enamine | EN300-19918-0.1g |
2-amino-1-phenylethan-1-ol |
7568-93-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Life Chemicals | F0001-1913-2.5g |
2-amino-1-phenylethan-1-ol |
7568-93-6 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
Life Chemicals | F0001-1913-10g |
2-amino-1-phenylethan-1-ol |
7568-93-6 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254126-10g |
2-Amino-1-phenylethanol, |
7568-93-6 | 10g |
¥647.00 | 2023-09-05 | ||
TRC | P321320-25g |
DL-Phenylethanolamine |
7568-93-6 | 25g |
$ 397.00 | 2023-04-15 | ||
TRC | P321320-50g |
DL-Phenylethanolamine |
7568-93-6 | 50g |
$ 666.00 | 2023-04-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151123-100g |
2-amino-1-phenylethan-1-ol |
7568-93-6 | >97.0%(GC) | 100g |
¥8033.90 | 2023-09-04 | |
TRC | P321320-1g |
DL-Phenylethanolamine |
7568-93-6 | 1g |
$ 64.00 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4873-1 g |
2-Amino-1-phenylethanol |
7568-93-6 | 99.89% | 1g |
¥485.00 | 2022-04-26 |
2-amino-1-phenylethan-1-ol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:7568-93-6)2-amino-1-phenylethan-1-ol
Numéro de commande:A9620
État des stocks:in Stock/in Stock
Quantité:25g/100g
Pureté:99%/99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:13
Prix ($):181.0/583.0
2-amino-1-phenylethan-1-ol Littérature connexe
-
Jinchun Li,Qian Li,Yanbo Zeng,Ting Tang,Yangdan Pan,Lei Li RSC Adv. 2015 5 717
-
ángel L. Fuentes de Arriba,Luis Simón,Omayra H. Rubio,Laura M. Monleón,Victoria Alcázar,Francisca Sanz,César A. Raposo,Joaquín R. Morán Chem. Commun. 2016 52 12582
-
Mairi I. McAllister,Cédric Boulho,Liam McMillan,Lauren F. Gilpin,Colin Brennan,David Lennon RSC Adv. 2019 9 26116
-
Lulu Zhang,Yunfei Gong,Mingzhou Zhang,Xi Xi,Mujie Li,Zonglun Chen,Xiaoping Yu,Yifeng Zhou Anal. Methods 2014 6 5942
-
Mingyan Dai,Yunfei Gong,Amin Liu,Lulu Zhang,Junxiao Lin,Mingzhou Zhang,Xiaoping Yu Anal. Methods 2015 7 4130
Classification associée
- Solvants et chimiques organiques Composés organiques Alcool/Éther
- Solvants et chimiques organiques Composés organiques Composés organiques azotés Composés organiques azotés Amines arylalifatiques
- Solvants et chimiques organiques Composés organiques Composés organiques azotés Composés organiques azotés Amines Amines arylalifatiques
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